alpha-Hexylcinnamaldehyde
Description
Historical Context and Initial Research Trajectories of Cinnamaldehyde (B126680) Derivatives
Cinnamaldehyde, the primary component of cinnamon oil, has a long history of use, with its isolation dating back to 1834. wikipedia.orgmdpi.com The initial research into cinnamaldehyde and its derivatives was largely driven by their characteristic aroma and flavor profiles. chemicalbook.comnih.gov Cinnamaldehyde itself is an α,β-unsaturated aldehyde, and its derivatives are compounds structurally related to it. wikipedia.orgwisdomlib.org Early scientific investigations focused on understanding the structure, synthesis, and properties of these compounds. wikipedia.org Luigi Chiozza first synthesized cinnamaldehyde in a laboratory setting in 1854. wikipedia.orgmdpi.com
Research into cinnamaldehyde derivatives has expanded significantly over the past three decades, exploring their potential applications in pharmaceuticals, chemicals, food, and feed. researchgate.net These derivatives have been studied for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netspandidos-publications.comnih.gov The development of synthetic and semisynthetic derivatives aimed to enhance the stability and explore the pharmacological properties of the parent compound, cinnamaldehyde. researchgate.netresearchgate.net
Significance as a Semisynthetic Cinnamaldehyde Derivative in Scientific Inquiry
α-Hexylcinnamaldehyde is a semisynthetic derivative of cinnamaldehyde, meaning it is synthesized from a naturally occurring precursor. researchgate.netresearchgate.netacs.org This modification is significant because while cinnamaldehyde has numerous beneficial properties, its clinical application can be limited by its chemical instability and rapid clearance from the body. spandidos-publications.comiiarjournals.org The addition of a hexyl group at the alpha position of the cinnamaldehyde molecule results in a more stable compound. acs.orgiiarjournals.orgsigmaaldrich.com
This increased stability makes α-hexylcinnamaldehyde a valuable tool in scientific research. researchgate.netresearchgate.netacs.org It allows for more reliable and reproducible experimental outcomes when investigating the biological activities associated with the cinnamaldehyde scaffold. Researchers have utilized α-hexylcinnamaldehyde to explore the potential of cinnamaldehyde derivatives as chemosensitizing agents in cancer therapy and to study their interactions with biological membranes. iiarjournals.orgacs.org Its stability also makes it a suitable analytical standard for determining its presence in various consumer products. sigmaaldrich.comscientificlabs.co.uk
Overview of Key Academic Research Domains and Model Compound Applications
α-Hexylcinnamaldehyde serves as a model compound in several key academic research domains, allowing scientists to investigate the properties and reactions of aldehydes. chemimpex.comchemimpex.com Its well-defined structure and enhanced stability facilitate the development of new synthetic methodologies. chemimpex.comchemimpex.com
Key research areas where α-hexylcinnamaldehyde is utilized include:
Antimutagenicity and Chemoprevention: Studies have evaluated the ability of α-hexylcinnamaldehyde to inhibit the genotoxicity of environmental pollutants. acs.orgresearchgate.net Research suggests it may act as a chemopreventive agent by inhibiting the bioactivation of mutagens. acs.org
Cancer Research: α-Hexylcinnamaldehyde has been investigated for its potential to act as a chemosensitizer, a compound that can increase the effectiveness of anticancer drugs like doxorubicin (B1662922). researchgate.netiiarjournals.org This research often involves studying its effects on cancer cell lines and its interaction with drug efflux pumps. iiarjournals.org
Biomembrane Interaction: As a lipophilic compound, α-hexylcinnamaldehyde's interaction with biological membranes is a significant area of study. acs.org Research using model biomembranes, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) multilamellar vesicles, has explored how it modulates membrane permeability, which could be a mechanism for reversing multidrug resistance in cancer cells. acs.org
Fragrance and Sensory Science: Beyond its biological applications, α-hexylcinnamaldehyde is a key ingredient in the fragrance industry. chemimpex.com Academic research in this area focuses on its sensory properties, stability in various formulations, and its role in creating specific scent profiles. chemicalbook.com
Data Tables
Table 1: Chemical Properties of α-Hexylcinnamaldehyde
| Property | Value |
|---|---|
| CAS Number | 101-86-0 |
| Molecular Formula | C15H20O |
| Molecular Weight | 216.32 g/mol |
| Appearance | Colorless to dark yellow liquid |
| Boiling Point | 304 - 306 °C |
| Density | 0.95 g/mL at 25 °C |
Source: sigmaaldrich.comchemimpex.com
Table 2: Key Research Applications of α-Hexylcinnamaldehyde
| Research Domain | Specific Application | Key Findings |
|---|---|---|
| Oncology | Chemosensitizing agent | Synergistically increases the cytotoxicity of doxorubicin in human cancer cell lines. researchgate.netiiarjournals.org |
| Toxicology | Antimutagenic agent | Inhibits the genotoxicity of environmental pollutants in bacterial reverse mutation assays. acs.orgresearchgate.net |
| Biophysics | Biomembrane interaction studies | Interacts with and modulates the permeability of model biomembranes. acs.org |
| Synthetic Chemistry | Model compound | Used to investigate the properties and reactions of aldehydes and develop new synthetic methods. chemimpex.comchemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-benzylideneoctanal | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHFMWKWLOQMM-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020801 | |
| Record name | (2E)-2-(Phenylmethylidene)octanal | |
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Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour | |
| Record name | Octanal, 2-(phenylmethylene)- | |
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| Record name | 2-Hexyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | alpha-Hexylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | alpha-Hexylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.950-0.961 | |
| Record name | alpha-Hexylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
165184-98-5, 101-86-0 | |
| Record name | (2E)-2-(Phenylmethylene)octanal | |
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| Record name | alpha-Hexylcinnamaldehyde, (2E)- | |
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| Record name | Hexyl cinnamic aldehyde | |
| Source | DTP/NCI | |
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| Record name | Hexyl cinnamic aldehyde | |
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| Record name | Octanal, 2-(phenylmethylene)- | |
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| Record name | (2E)-2-(Phenylmethylidene)octanal | |
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| Record name | (2E)-2-benzylideneoctanal | |
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| Record name | α-hexylcinnamaldehyde | |
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| Record name | .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)- | |
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| Record name | 2-Hexyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
4 °C | |
| Record name | 2-Hexyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Synthesis and Advanced Derivatization Strategies
Established Synthetic Pathways for α-Hexylcinnamaldehyde Production
The primary industrial method for producing α-hexylcinnamaldehyde is the crossed-aldol condensation reaction. atamankimya.com This process is a cornerstone of its commercial availability for use in fragrances and other applications. atamankimya.comcsmcri.res.in
The synthesis of α-hexylcinnamaldehyde is achieved through the base-catalyzed aldol (B89426) condensation of benzaldehyde (B42025) and n-octanal (also known as octanal). atamankimya.comcsmcri.res.inchemicalbook.com In this reaction, a chemical bond is formed between the two aldehyde molecules, leading to the creation of the larger α-hexylcinnamaldehyde structure. quickcompany.in The process generally involves the reaction of excess benzaldehyde with octanal. chemicalbook.com Traditionally, strong liquid bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are used to catalyze this condensation. csmcri.res.inquickcompany.in The reaction can result in both the desired cross-condensation product, α-hexylcinnamaldehyde, and a self-condensation product of octanal. quickcompany.in A method has also been developed for synthesizing the compound by directly using a lower concentration (30%) of n-octanal as a raw material, which can then be purified. google.comgoogle.com
Research has focused on optimizing the synthesis of α-hexylcinnamaldehyde to improve efficiency and environmental safety. While traditional methods use corrosive alkali metal hydroxides like NaOH or KOH, newer approaches utilize greener catalytic systems. csmcri.res.inquickcompany.in One significant advancement is the use of hydrotalcite, a soft solid base catalyst, for the cross-aldol condensation. csmcri.res.incsmcri.res.inquickcompany.in This heterogeneous catalyst offers several advantages, including high conversion rates (over 99%) and selectivity (95-98%) under solvent-free conditions. csmcri.res.incsmcri.res.in The hydrotalcite catalyst can be easily recovered through simple filtration and recycled multiple times without a significant loss of activity. csmcri.res.incsmcri.res.in Other research has explored the use of a pyrrolidine (B122466) catalyst with microwave irradiation to drive the reaction. quickcompany.in Optimization strategies aim to reduce reaction times, eliminate the need for organic solvents, and avoid the production of corrosive waste streams associated with traditional catalysts. csmcri.res.incsmcri.res.in
Table 1: Catalytic Systems for α-Hexylcinnamaldehyde Synthesis
| Catalyst Type | Specific Catalyst | Key Advantages/Features | Source(s) |
|---|---|---|---|
| Homogeneous Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Traditional, established method. | csmcri.res.inquickcompany.in |
| Heterogeneous Base | Hydrotalcite | High conversion (>99%) and selectivity (95-98%), reusable, solvent-free conditions, environmentally benign. | csmcri.res.incsmcri.res.inresearchgate.netresearchgate.net |
| Organocatalyst | Pyrrolidine | Used with microwave irradiation under solvent or solvent-free conditions. | quickcompany.in |
Aldol Condensation Reactions (e.g., Benzaldehyde and n-Octanal)
Design and Synthesis of Novel α-Hexylcinnamaldehyde Derivatives for Research Applications
The unique structure of α-hexylcinnamaldehyde serves as a scaffold for the synthesis of new derivatives with potential applications in various scientific fields. chemimpex.com Its status as a semi-synthetic, stable derivative of cinnamaldehyde (B126680) makes it a valuable starting point for chemical modification. acs.orgiiarjournals.orgresearchgate.net
The α-hexylcinnamaldehyde molecule can be viewed as a cinnamaldehyde backbone with a hexyl group at the alpha position. scbt.comnih.gov This structure allows for targeted modifications to generate analogs for research. chemimpex.com These derivatives have been investigated for a range of biological activities. For instance, α-hexylcinnamaldehyde and its derivatives have been studied as potential larvicides against mosquitoes like Aedes albopictus. scilit.comresearchgate.net Other research has focused on its potential as a chemosensitizing agent, where it may increase the effectiveness of anticancer drugs like doxorubicin (B1662922) in human cancer cell lines. iiarjournals.orgresearchgate.netnih.gov These studies demonstrate a strategy of using the core α-hexylcinnamaldehyde structure to develop new compounds with specific functional properties. chemimpex.com
Specific classes of derivatives can be synthesized from an aldehyde functional group, a key feature of α-hexylcinnamaldehyde.
Thiosemicarbazones : This class of compounds is synthesized through the condensation of an aldehyde or ketone with a thiosemicarbazide. nih.govnih.gov Thiosemicarbazones are recognized for their wide range of biological and pharmacological activities, and thiosemicarbazides are important intermediates in their synthesis. nih.gov While specific research on α-hexylcinnamaldehyde-derived thiosemicarbazones is emerging, the general synthetic route is well-established for other aldehydes and is applicable to α-hexylcinnamaldehyde for generating novel derivatives for research. nih.govscience.gov
Nitro-derivatives : Research into the biological activity of α-hexylcinnamaldehyde has involved its interaction with nitroaromatic compounds. One study evaluated its ability to inhibit the genotoxicity of environmental pollutants, including the nitroarenes 2-nitrofluorene (B1194847) and 1-nitropyrene (B107360). acs.org The study found that α-hexylcinnamaldehyde produced strong antimutagenicity against these compounds in the Salmonella typhimurium TA98 strain. acs.org This research, while not a synthesis of a nitro-derivative of α-hexylcinnamaldehyde itself, involves the study of its chemical interactions with nitro-compounds, a key aspect of derivative-related research.
Table 2: Research Applications of α-Hexylcinnamaldehyde and Its Derivatives
| Derivative/Application Area | Research Focus | Findings/Potential | Source(s) |
|---|---|---|---|
| Larvicides | Evaluation as a larvicide against Aedes albopictus. | Found to be one of the most active constituents of certain essential oils for larvicidal activity. | scilit.comresearchgate.net |
| Chemosensitization | Increasing the cytotoxicity of doxorubicin in human cancer cell lines. | Shown to synergistically increase the antiproliferative effect of doxorubicin. | iiarjournals.orgnih.gov |
| Antimutagenesis | Inhibiting the genotoxicity of environmental nitroarenes. | Demonstrated strong antimutagenic activity against specific nitroarenes. | acs.orgbiocrick.com |
Structural Modifications and Analog Generation Strategies
Chemo-Enzymatic and Biotechnological Approaches to α-Hexylcinnamaldehyde Synthesis (e.g., Biosynthesis of Cinnamoyl Moieties)
While industrial synthesis relies on chemical methods, the core structure of α-hexylcinnamaldehyde is related to naturally occurring phenylpropanoids. chemicalbook.com Biotechnological approaches focus on the biosynthesis of these cinnamoyl moieties, which can serve as precursors.
The biosynthesis of cinnamaldehyde, the parent compound of α-hexylcinnamaldehyde, begins with the aromatic amino acid L-phenylalanine. chemicalbook.comwikipedia.org This process occurs via the shikimate pathway, a metabolic route found in plants and microorganisms. biocrates.comnih.gov The pathway to the cinnamoyl moiety involves a series of enzymatic reactions:
Deamination of L-phenylalanine : The enzyme Phenylalanine Ammonia Lyase (PAL) catalyzes the conversion of L-phenylalanine into trans-cinnamic acid through a non-oxidative deamination. chemicalbook.comwikipedia.orgresearchgate.net
Formation of Cinnamoyl-CoA : The enzyme 4-coumarate–CoA ligase (4CL) converts cinnamic acid into cinnamoyl-CoA. chemicalbook.comwikipedia.orgnih.gov This step is an acid–thiol ligation that requires ATP for catalysis. chemicalbook.comwikipedia.org
Reduction to Cinnamaldehyde : Finally, the enzyme Cinnamoyl-CoA Reductase (CCR) reduces cinnamoyl-CoA to form cinnamaldehyde, using NADPH as a cofactor. chemicalbook.comwikipedia.org
This biosynthetic pathway provides a renewable route to the cinnamaldehyde core structure, which is fundamental to α-hexylcinnamaldehyde. researchgate.net Engineering microbial cell factories to produce cinnamaldehyde is seen as a sustainable alternative to chemical synthesis or extraction from plants. researchgate.net
Molecular and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation of α-Hexylcinnamaldehyde and its Derivatives
Spectroscopic methods are indispensable for elucidating the molecular structure of α-hexylcinnamaldehyde. By analyzing the interaction of the compound with electromagnetic radiation, researchers can identify its functional groups and confirm its molecular weight, providing a detailed chemical fingerprint.
FTIR spectroscopy is a powerful technique for identifying the functional groups present in α-hexylcinnamaldehyde. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For α-hexylcinnamaldehyde, key spectral features include a strong absorption band associated with the carbonyl (C=O) group of the aldehyde, typically observed around 1668 cm⁻¹. Additionally, bands corresponding to the aromatic ring (C=C stretching) and the aliphatic C-H bonds of the hexyl group are prominent features of the spectrum. researchgate.netnih.gov
Interactive Table: Characteristic FTIR Absorption Bands for α-Hexylcinnamaldehyde
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Aldehyde | C=O Stretch | ~1668 |
| Aromatic Ring | C=C Stretch | ~1600-1450 |
| Alkane | C-H Stretch | ~2950-2850 |
| Alkene | =C-H Stretch | ~3100-3000 |
Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the specific instrument used.
Mass spectrometry is a crucial tool for confirming the molecular weight of α-hexylcinnamaldehyde and assessing the purity of research samples. In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 216.32 g/mol . nih.govnih.gov The fragmentation pattern provides further structural information. Common fragments observed for α-hexylcinnamaldehyde include ions with m/z values of 129, 145, and 117, which can be attributed to the loss of specific parts of the molecule, such as the hexyl chain or parts of the cinnamaldehyde (B126680) backbone. shimadzu.comchemicalbook.com This fragmentation is highly reproducible and serves as a confirmation of the compound's identity.
Interactive Table: Key Mass Spectrometry Fragments for α-Hexylcinnamaldehyde
| Fragment Ion (m/z) | Interpretation |
| 216 | Molecular Ion [M]⁺ |
| 129 | [M - C₆H₁₁]⁺ |
| 145 | [M - C₅H₉O]⁺ |
| 117 | [M - C₇H₁₅]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Data sourced from NIST Mass Spectrometry Data Center and other research findings. nih.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of α-hexylcinnamaldehyde. Both ¹H NMR and ¹³C NMR are utilized to map out the precise connectivity of atoms within the molecule.
In the ¹H NMR spectrum, distinct signals correspond to each unique proton environment. For α-hexylcinnamaldehyde, the aldehydic proton appears as a singlet at approximately 9.34 ppm. chemicalbook.com The protons on the aromatic ring typically resonate in the region of 7.2-7.5 ppm. chemicalbook.com The protons of the hexyl chain give rise to a series of signals at higher field strengths (lower ppm values), with the terminal methyl group appearing as a triplet around 0.88 ppm. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the aldehyde is characteristically found at a low field (high ppm value), while the aromatic and aliphatic carbons resonate at higher fields.
Interactive Table: Representative ¹H NMR Chemical Shifts for α-Hexylcinnamaldehyde (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aldehydic proton (-CHO) | ~9.34 | Singlet |
| Aromatic protons | ~7.2 - 7.5 | Multiplet |
| Vinylic proton (=CH-) | ~7.19 | Singlet |
| Allylic protons (-CH₂-) | ~2.52 | Triplet |
| Aliphatic protons (-CH₂-)n | ~1.29 - 1.49 | Multiplet |
| Terminal methyl protons (-CH₃) | ~0.88 | Triplet |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. chemicalbook.com
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Chromatographic Methodologies for Purity and Isomeric Analysis in Research Samples
Chromatographic techniques are essential for separating α-hexylcinnamaldehyde from complex mixtures, assessing its purity, and analyzing its isomeric composition. These methods are widely applied in quality control and research to ensure the integrity of the compound.
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is the premier method for the quantitative analysis and purity assessment of α-hexylcinnamaldehyde. Due to its volatility, α-hexylcinnamaldehyde is well-suited for GC analysis. In a typical GC chromatogram, the compound will elute at a specific retention time, which can be used for its identification. The area under the peak is proportional to the concentration of the compound, allowing for precise quantification. mdpi.com
Research studies have established standardized GC methods for the analysis of fragrance allergens, including α-hexylcinnamaldehyde, in various matrices. mdpi.comnih.gov These methods often involve specific temperature programs and column types to achieve optimal separation from other components. mdpi.com The purity of a sample is determined by the relative area of the α-hexylcinnamaldehyde peak compared to any impurity peaks present in the chromatogram. fujifilm.comgoogle.com Kovats retention indices are also used as a standardized measure for identification in GC. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of α-hexylcinnamaldehyde, particularly for samples that may not be suitable for GC due to thermal instability or the presence of non-volatile components. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of α-hexylcinnamaldehyde. researchgate.net
Detection is typically achieved using a UV detector, as the conjugated system of the cinnamaldehyde moiety provides strong UV absorbance. researchgate.net HPLC methods can be developed to separate the (E) and (Z) isomers of α-hexylcinnamaldehyde, which may have different biological activities. The development of such methods is crucial for understanding the properties of each isomer.
While less common than GC for routine analysis of this specific compound, HPLC offers a complementary approach and is particularly useful in complex formulations where direct injection into a GC may be problematic.
Gas Chromatography (GC) for Quantitative Determination and Purity
X-ray Diffraction Studies of Crystalline α-Hexylcinnamaldehyde Derivatives
A thorough review of scientific literature reveals a notable gap in the crystallographic characterization of α-hexylcinnamaldehyde derivatives. At present, specific X-ray diffraction studies focusing on the crystalline forms of α-hexylcinnamaldehyde or its direct derivatives appear to be limited or not publicly available.
X-ray diffraction is a cornerstone technique in chemical and pharmaceutical sciences for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. This analysis provides invaluable data on bond lengths, bond angles, and crystal packing, which are critical for understanding a compound's physical and chemical properties. For instance, a study on a triene selenoate, a complex molecule, utilized X-ray diffraction analysis to establish its relative stereochemistry after a cyclization reaction. researchgate.net
While research has been conducted on related compounds, such as cinnamaldehyde derivatives, direct crystallographic data for α-hexylcinnamaldehyde derivatives remains elusive. For example, X-ray diffraction has been employed to study the thermotropic phase behavior of liposomes containing certain compounds, but not α-hexylcinnamaldehyde itself. researchgate.net
The absence of such data for α-hexylcinnamaldehyde derivatives suggests a potential avenue for future research. The synthesis and crystallographic analysis of its derivatives could provide significant insights into their structure-property relationships. Such studies would be instrumental in understanding how the hexyl group at the alpha position influences the molecular conformation and intermolecular interactions in the solid state. This knowledge could have implications for its application in various fields, including material science and fragrance chemistry.
Given the lack of specific data, a representative data table for crystalline α-hexylcinnamaldehyde derivatives cannot be provided at this time. The scientific community would benefit from research dedicated to the synthesis of crystalline derivatives of α-hexylcinnamaldehyde and their subsequent characterization by single-crystal X-ray diffraction.
Investigation of Biological Activities and Underlying Molecular Mechanisms in Preclinical and in Vitro Models
Modulation of Cellular Transport Mechanisms
Research indicates that alpha-hexylcinnamaldehyde (B145862) can influence the transport of substances across cell membranes, a critical factor in cellular function and drug resistance.
Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., Rhodamine 123 Efflux Assays)
This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which are proteins that play a crucial role in pumping substances, including chemotherapeutic drugs, out of cells. nih.goviiarjournals.org Rhodamine 123, a fluorescent dye and a known substrate for ABC transporters like P-glycoprotein (P-gp), is often used to assess the function of these pumps. iiarjournals.orgmdpi.com
In studies involving human cancer cell lines such as the colon adenocarcinoma Caco-2 and the doxorubicin-resistant leukemia cell line CEM/ADR5000, HCA was found to reduce the efflux of rhodamine 123. nih.govresearchgate.net This suggests that HCA may interfere with the functionality of ABC transporters. nih.govresearchgate.net The inhibition of these efflux pumps can lead to an increased intracellular accumulation of their substrates. iiarjournals.orgiiarjournals.org Interestingly, HCA also demonstrated a significant synergistic effect with doxorubicin (B1662922) in the CCRF/CEM leukemia cell line, which lacks ABC transporters, hinting at additional, non-specific mechanisms of action. nih.goviiarjournals.org
| Cell Line | Key ABC Transporters Expressed | Effect of HCA on Rhodamine 123 Efflux | Reference |
|---|---|---|---|
| Caco-2 | P-gp, MRP1, BCRP | Reduced | nih.govresearchgate.net |
| CEM/ADR5000 | P-gp | Reduced | nih.govresearchgate.net |
| CCRF/CEM | Lacks ABC transporters | Not applicable (synergism with doxorubicin observed) | nih.goviiarjournals.org |
Effects on Biomembrane Fluidity and Permeability in Model Systems (e.g., DMPC Multilamellar Vesicles)
The interaction of this compound with cellular membranes has been investigated as a potential mechanism for overcoming multidrug resistance (MDR) in cancer cells. acs.org Studies using dimyristoylphosphatidylcholine (B1235183) (DMPC) multilamellar vesicles (MLVs) as a model for biomembranes have provided insights into how HCA affects membrane properties. acs.orgresearchgate.net
Differential scanning calorimetry experiments revealed that HCA interacts deeply with DMPC MLVs, inserting itself among the phospholipid acyl chains. acs.org This intercalation leads to a decrease in the cooperativity of the phospholipid bilayers, thereby altering the membrane's properties. acs.orgresearchgate.net It is suggested that this alteration in membrane fluidity and permeability could be a key factor in its chemosensitizing effects. nih.gov The presence of a lipophilic medium enhances the absorption of HCA into the phospholipid membrane. acs.org
Chemosensitizing Properties in Cancer Cell Line Models
This compound has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic drugs in various cancer cell line models.
Synergistic Effects with Chemotherapeutic Agents (e.g., Doxorubicin)
Despite exhibiting low cytotoxicity on its own, HCA has been found to significantly increase the antiproliferative effect of the chemotherapeutic agent doxorubicin in several human cancer cell lines. nih.govresearchgate.net This synergistic interaction has been observed in Caco-2, CCRF/CEM, and the doxorubicin-resistant CEM/ADR5000 cell lines. nih.govresearchgate.netuni-freiburg.de
The potentiation of doxorubicin's cytotoxicity was particularly noteworthy in the CCRF/CEM cell line. nih.govresearchgate.net The combination of HCA with doxorubicin resulted in a significant reduction of the IC50 value of doxorubicin, indicating a powerful synergistic effect. uni-freiburg.de Isobologram analysis confirmed this synergy, with data points for the combination falling below the line representing an additive effect. iiarjournals.org
Mechanisms of Enhanced Cytotoxicity in Human Cancer Cell Lines (e.g., Caco-2, CCRF/CEM, CEM/ADR5000)
The mechanisms by which this compound enhances the cytotoxicity of chemotherapeutic agents appear to be multifaceted. In cell lines that overexpress ABC transporters, such as Caco-2 and CEM/ADR5000, HCA's ability to inhibit rhodamine 123 efflux suggests that it may interfere with the function of these drug pumps. nih.govresearchgate.net This would lead to an increased intracellular concentration of drugs like doxorubicin, thereby enhancing their cytotoxic effects. mdpi.com
However, the strong synergistic effect observed in the CCRF/CEM cell line, which lacks ABC transporters, indicates that other mechanisms are also at play. nih.goviiarjournals.org It is hypothesized that non-specific mechanisms, such as the alteration of membrane permeability, contribute significantly to HCA's chemosensitizing properties. nih.gov By interacting with the lipid bilayer, HCA may facilitate the entry of chemotherapeutic drugs into cancer cells, independent of efflux pump inhibition. acs.orgresearchgate.net
| Cell Line | Effect of HCA on Doxorubicin Cytotoxicity | Proposed Primary Mechanism(s) | Reference |
|---|---|---|---|
| Caco-2 | Synergistically increased | Inhibition of ABC transporters, alteration of membrane permeability | nih.govresearchgate.netuni-freiburg.de |
| CCRF/CEM | Synergistically increased (most effective) | Alteration of membrane permeability | nih.govresearchgate.netuni-freiburg.de |
| CEM/ADR5000 | Synergistically increased | Inhibition of ABC transporters (P-gp) | nih.govresearchgate.netuni-freiburg.de |
Antimutagenic and Chemopreventive Research in Cellular and Bacterial Assays
In addition to its chemosensitizing effects, this compound has been investigated for its potential to prevent mutations and cancer development.
Research using the bacterial reverse mutation assay (Ames test) has demonstrated the antimutagenic properties of HCA. acs.orgnih.gov In these studies, HCA was effective in inhibiting the mutagenicity of common environmental pollutants. acs.orgnih.gov The compound, at concentrations ranging from 9 to 900 μM, showed strong antimutagenicity (over 40% inhibition) in the Salmonella typhimurium TA98 strain against nitroarenes like 2-nitrofluorene (B1194847) and 1-nitropyrene (B107360) under various experimental conditions. acs.orgnih.gov
Further investigation into the mechanism of its antimutagenic activity suggests the involvement of both desmutagenic (inactivating mutagens) and bioantimutagenic (interfering with metabolic activation or DNA repair) processes. acs.orgnih.gov Specifically, in the TA98NR strain, HCA appeared to act as an inhibitor of O-acetyltransferase (OAT)-mediated mutagen bioactivation. acs.orgnih.gov These findings suggest a potential role for this compound as a chemopreventive agent. acs.orgnih.gov
Evaluation in Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium TA98)
This compound has been evaluated for its antimutagenic properties against common environmental pollutants using the bacterial reverse mutation assay, also known as the Ames test. nih.govacs.org In these studies, the Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, was utilized. nih.govresearchgate.net The research applied pre-treatment, co-treatment, and post-treatment protocols to investigate the potential desmutagenic (inactivating mutagens) and bioantimutagenic (interfering with mutation fixation) mechanisms. acs.orgresearchgate.net
The compound, tested at concentrations ranging from 9 to 900 μM, demonstrated strong antimutagenicity, defined as an inhibition of mutagenic effects by over 40%. nih.govacs.org This significant inhibition was observed in the TA98 strain against the mutagenic activity of the nitroarenes 2-nitrofluorene and 1-nitropyrene under most of the experimental conditions tested. nih.govbiocrick.com Furthermore, strong inhibition was also recorded against the nitroarene 1,8-dinitropyrene (B49389) and the arylamine 2-aminoanthracene (B165279) during co-treatment at the highest concentrations. acs.orgresearchgate.net These findings highlight the compound's ability to counteract the genotoxicity of various environmental mutagens in this preclinical model. nih.gov
Table 1: Summary of Antimutagenic Activity of this compound in S. typhimurium TA98
| Mutagen | Concentration of α-Hexylcinnamaldehyde | Outcome | Source(s) |
|---|---|---|---|
| 2-Nitrofluorene | 9–900 μM | Strong antimutagenicity (>40% inhibition) in most conditions. | nih.gov, acs.org |
| 1-Nitropyrene | 9–900 μM | Strong antimutagenicity (>40% inhibition) in most conditions. | nih.gov, acs.org |
| 1,8-Dinitropyrene | High Concentrations (Co-treatment) | Strong inhibition. | acs.org, researchgate.net |
Mechanisms of Action Against Environmental Mutagens (e.g., Inhibition of Bacterial Nitroreductase and O-Acetyltransferase)
To elucidate the mechanisms behind its antimutagenic effects against nitroarenes, this compound was further investigated for its potential to inhibit key bacterial enzymes responsible for activating these mutagens. nih.govacs.org The study focused on bacterial nitroreductase (NR) and O-acetyltransferase (OAT), enzymes that metabolize certain pro-mutagens into their genotoxic forms. nih.gov For this purpose, researchers utilized specialized strains of Salmonella typhimurium, TA98NR (deficient in nitroreductase) and TA98 1,8-DNP (deficient in O-acetyltransferase), to test the compound's activity against 1-nitropyrene, a mutagen activated by both enzymes. nih.govresearchgate.net
The results from these experiments suggest that both desmutagenic and bioantimutagenic pathways are likely involved in the protective effects of this compound. acs.orgresearchgate.net However, data obtained from the experiments using the TA98NR strain under a pre-treatment protocol specifically indicated that this compound appears to function as an inhibitor of the bioactivation of mutagens that is mediated by the O-acetyltransferase (OAT) enzyme. nih.govacs.orgresearchgate.net
Biocidal and Pest Control Research Applications
Larvicidal Activity Studies in Mosquito Vector Models (e.g., Aedes albopictus)
This compound has been identified as a potent larvicide in studies targeting the mosquito vector Aedes albopictus. researchgate.netscilit.com Research evaluating the larvicidal activity of various essential oil constituents found this compound to be one of the most active compounds. researchgate.net
In one study, it was one of thirteen constituents from four essential oils that resulted in 100% mortality of Aedes albopictus larvae at a concentration of 100 ppm. researchgate.net It demonstrated a median lethal concentration (LC50) of 24.0 ± 0.3 ppm, indicating high toxicity to the mosquito larvae. researchgate.net Interestingly, while other active compounds in the study also showed potent acetylcholinesterase (AChE) inhibitory activity, this compound did not. researchgate.net These findings suggest that its larvicidal mechanism of action may differ from that of many common insecticides and that it holds potential for development as a natural insecticide for mosquito control. researchgate.netijpsat.org
Table 2: Larvicidal Activity of this compound against Aedes albopictus
| Compound | LC50 Value (ppm) | Source(s) |
|---|
Exploration of Insect Repellent Properties in Research Settings
The potential of this compound as an insect repellent has been explored in various research settings. chemimpex.comchemimpex.com It is considered an alternative to synthetic chemicals for providing effective pest control. chemimpex.comchemimpex.com
Patent literature describes formulations containing aromatic aldehydes, including this compound, for repelling a range of pests such as flies, mosquitoes, fleas, and cockroaches. google.com For repelling these insects, formulations with concentrations of 10-5000 ppm of the aromatic aldehyde are suggested. google.com A key advantage noted is its pleasant, floral, jasmine-like odor, which can improve the sensory characteristics of repellent products and eliminate the unpleasant smells associated with many synthetic repellents. google.com
In Vitro Biocidal Efficacy Studies against Microorganisms (e.g., bacteria, fungi)
The in vitro biocidal efficacy of this compound has been a subject of study. One source has described it as an effective biocide in in-vitro settings. biosynth.com However, the same source also notes that the compound has demonstrated low potency against bacteria and fungi, suggesting its antimicrobial spectrum or level of activity may be limited under certain conditions. biosynth.com The parent compound, cinnamaldehyde (B126680), is known for its broad-spectrum antibacterial and antifungal properties, which has prompted research into its derivatives like this compound. nih.gov
Environmental Fate and Analytical Research
Biodegradation Pathways and Rates in Environmental Matrices (e.g., OECD TG 301F studies)
The biodegradation of alpha-Hexylcinnamaldehyde (B145862) (HCA) has been evaluated using standardized testing protocols, such as the OECD Guideline 301 F for ready biodegradability. In a manometric respirometry test, HCA did not meet the criteria for ready biodegradability, exhibiting a degradation of 14% over a 28-day period. industrialchemicals.gov.au It is important to note that this particular study deviated from the standard guideline by using natural river water as the inoculum without the addition of mineral salts. industrialchemicals.gov.au
The OECD 301 series of tests are stringent screening tests used to determine the potential for a chemical to biodegrade rapidly and ultimately in the environment. concawe.eu A substance is generally considered readily biodegradable if it achieves 60-70% degradation within a 28-day test period and satisfies the "10-day window" criterion, meaning the 60% threshold is reached within 10 days of the onset of biodegradation. concawe.eu While HCA did not meet these strict criteria in the cited study, this does not definitively indicate that it will not biodegrade under various environmental conditions. concawe.eu Some safety data sheets indicate that this compound is not readily biodegradable, while others state it is readily biodegradable according to OECD 301F. bunzlcatering.co.ukevostore.io
QSAR (Quantitative Structure-Activity Relationship) models, such as the OECD 301F model, can also be used to predict biodegradability. These models are based on a library of known biodegradation reactions and provide a probabilistic assessment of a substance's potential to biodegrade. umweltbundesamt.de
Sorption and Transport Phenomena in Soil and Aquatic Systems
The environmental mobility of this compound is largely influenced by its tendency to sorb to soil and sediment. The log Koc value, which is the logarithm of the soil organic carbon-water (B12546825) partition coefficient, is a key indicator of this tendency. For HCA, the log Koc has been calculated to be 3.8 using the MCI method and 3.6 via the KOW method, with another source reporting a log Koc of 4.2 at 25°C based on OECD 121. industrialchemicals.gov.aufinefrag.com These values suggest that HCA is expected to have low to moderate mobility in soil, with a significant portion remaining in the soil or partitioning to sediment if released into aquatic systems. industrialchemicals.gov.aunewhall.co.uk
The log Kow (octanol-water partition coefficient) for HCA is reported to be greater than or equal to 4.33, indicating a potential for bioaccumulation. industrialchemicals.gov.au However, biotransformation in organisms like fish can reduce this potential. industrialchemicals.gov.au The estimated bioconcentration factor (BCF) for HCA in upper-trophic-level fish, when accounting for an estimated biotransformation half-life of 2.73 days, is 1000 L/kg, which is below the threshold for a bioaccumulation hazard in aquatic life. industrialchemicals.gov.au
Due to its ready sorption to soil and rapid degradation in the atmosphere, this compound is not expected to undergo long-range environmental transport. industrialchemicals.gov.au
Table 2: Soil Sorption and Bioaccumulation Potential of this compound
| Parameter | Value | Method/Source | Implication |
|---|---|---|---|
| log Koc | 3.8 | MCI method industrialchemicals.gov.au | Moderate sorption to soil and sediment |
| log Koc | 3.6 | KOW method industrialchemicals.gov.au | Moderate sorption to soil and sediment |
| log Koc | 4.2 | OECD 121 finefrag.com | Moderate to high sorption to soil and sediment |
| log Kow | ≥ 4.33 | US EPA, 2008 industrialchemicals.gov.au | Potential for bioaccumulation |
Advanced Analytical Methods for Environmental Detection and Monitoring (e.g., Direct Contact Sorptive Tape Extraction-GC-MS, SPME-GC-FID)
The detection and quantification of this compound in various environmental and consumer product matrices are accomplished using advanced analytical techniques that offer high sensitivity and selectivity.
Direct Contact Sorptive Tape Extraction-Gas Chromatography-Mass Spectrometry (DC-STE-GC-MS) is a solventless sampling method that has been successfully applied to the analysis of volatile compounds like HCA on surfaces. nih.govbiocrick.com In this technique, a polydimethylsiloxane (B3030410) (PDMS) tape is brought into direct contact with the matrix, where analytes are sorbed onto the tape. nih.govbiocrick.com The tape is then thermally desorbed online with a GC-MS system for separation and identification. nih.govbiocrick.com This method has proven reliable for quantifying HCA with recoveries ranging from 52.3% to 95.7% for similar compounds, good linearity, and low limits of detection (LOD) and quantification (LOQ) in the parts-per-billion (ppb) range. nih.gov
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is another widely used technique for the analysis of fragrance allergens, including HCA, in complex matrices like cosmetics and environmental samples. akjournals.comuliege.bescielo.br SPME involves the use of a coated fiber to extract and concentrate analytes from a sample, either from the headspace (HS-SPME) or by direct immersion (DI-SPME). uliege.be The choice of fiber coating is crucial for efficient extraction; for instance, a divinylbenzene-polydimethylsiloxane (DVB-PDMS) fiber has been found to be effective for a broad range of fragrance allergens. akjournals.comresearchgate.net The analytes are then thermally desorbed from the fiber into the GC for analysis. scielo.br SPME-GC-FID offers a simple, low-cost, and sensitive method for routine analysis. akjournals.com
Other analytical approaches include the direct extraction of samples with a solvent like dichloromethane (B109758) followed by GC-MS analysis. mst.dk
Table 3: Analytical Methods for this compound
| Analytical Technique | Abbreviation | Principle | Application |
|---|---|---|---|
| Direct Contact Sorptive Tape Extraction-Gas Chromatography-Mass Spectrometry | DC-STE-GC-MS | Sorption of analytes onto a PDMS tape followed by thermal desorption and GC-MS analysis. nih.govbiocrick.com | Quantification of HCA on surfaces like skin. nih.govbiocrick.com |
| Solid-Phase Microextraction-Gas Chromatography-Flame Ionization Detection | SPME-GC-FID | Extraction and concentration of analytes on a coated fiber, followed by thermal desorption and GC-FID analysis. akjournals.com | Determination of HCA in cosmetic products. akjournals.com |
Photodegradation and Stability Studies in Environmental Conditions
Information regarding the specific photodegradation and stability of this compound in environmental conditions is limited in the provided search results. However, some general stability information is available. The compound is considered stable under normal conditions of use and storage. industrialchemicals.gov.au It is advised to avoid direct sources of heat and contact with strong acids, alkalis, or oxidizing agents. industrialchemicals.gov.au While not considered a fire hazard, it will burn if ignited, and combustion can produce irritating or toxic substances.
One safety data sheet mentions that there is no data available for the abiotic degradation of this compound through photodegradation in air or hydrolysis. evostore.io Another indicates that the substance is expected to be stable and does not present a significant reactivity hazard by itself or in contact with water. industrialchemicals.gov.au
Further research is needed to fully characterize the photodegradation pathways and rates of this compound in various environmental compartments to better understand its persistence and fate.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Electronic Structure Calculations of α-Hexylcinnamaldehyde
Molecular modeling is fundamental to understanding the three-dimensional structure and physicochemical properties of α-Hexylcinnamaldehyde. Computational software is used to generate descriptors that characterize the molecule's structure and electronics. nih.gov The IUPAC name for this compound is (2E)-2-benzylideneoctanal. nih.gov It is a member of the cinnamaldehydes class, featuring a hexyl substituent at the alpha-position. nih.gov
Computational methods are employed to determine key molecular identifiers and properties. These calculations provide a foundation for more complex simulations and predictions. nih.gov
| Computed Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C15H20O | nih.gov |
| Molecular Weight | 216.32 g/mol | nih.gov |
| IUPAC Name | (2E)-2-benzylideneoctanal | nih.gov |
| InChI Key | GUUHFMWKWLOQMM-NTCAYCPXSA-N | nih.gov |
| Canonical SMILES | CCCCCC/C(=C/C1=CC=CC=C1)/C=O | nih.gov |
Reaction Mechanism Predictions and Energy Profiles for Synthetic Pathways
While specific computational studies detailing the reaction mechanisms and energy profiles for the synthesis of α-Hexylcinnamaldehyde were not found in the search results, computational chemistry is a field that enables such investigations. General synthetic pathways for related compounds have been described. For instance, a reaction scheme for synthesizing 2-nitro-alpha-alkylcinnamaldehyde analogs involves the reaction of 2-nitrobenzaldehyde (B1664092) with an appropriate aldehyde. google.com The synthesis of various cinnamaldehyde (B126680) derivatives is an active area of research, often leveraging catalytic processes. researchgate.net Theoretical models can predict the transition states and energy barriers of these reactions, helping to optimize synthetic routes for higher yields and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This in silico approach is used to predict the properties of unevaluated chemicals, reducing the need for extensive experimental testing. atlantis-press.comresearchgate.net
α-Hexylcinnamaldehyde has been evaluated using various QSAR models to predict its potential for toxicity and sensitization. atlantis-press.comscience.gov For example, several in silico tools have been used to predict its mutagenicity and carcinogenicity, with the consensus being a negative prediction for both endpoints. atlantis-press.com In the context of skin sensitization, QSAR models have been developed using human and murine data, and α-Hexylcinnamaldehyde is included in these datasets. science.gov These models are integrated into freely accessible web applications to provide rapid screening of chemicals for their skin sensitization potential. science.gov
| Biological Property | Prediction/Finding | Model/Method | Source |
|---|---|---|---|
| Genotoxic Carcinogenicity | Negative | In silico prediction (Toxtree, T.E.S.T., VEGA) | atlantis-press.com |
| Non-genotoxic Carcinogenicity | Negative | In silico prediction (Toxtree, T.E.S.T., VEGA) | atlantis-press.com |
| Skin Sensitization | Weak sensitizer | Used in development of QSAR models (e.g., for Pred-Skin web app) | science.govuq.edu.au |
| Clastogenicity/Aneugenicity | Negative | Chromosomal aberration test (in vivo, mice) | industrialchemicals.gov.au |
Molecular Dynamics Simulations of Membrane Interactions and Cellular Transport
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time, providing detailed insight into complex biological processes. capes.gov.brnih.gov While specific MD simulation studies for α-Hexylcinnamaldehyde were not detailed in the search results, experimental work strongly suggests it as a candidate for such analysis.
Studies have shown that α-Hexylcinnamaldehyde deeply interacts with biomembrane models, such as dimyristoylphosphatidyl-choline (DMPC) multilamellar vesicles, altering the membrane's properties. researchgate.netresearchgate.net This interaction is believed to be a key mechanism behind its ability to act as a chemosensitizer, potentially reversing multidrug resistance (MDR) in cancer cells by altering membrane fluidity and permeability. researchgate.netiiarjournals.org It has been suggested that by interfering with the cell membrane, α-Hexylcinnamaldehyde may indirectly affect the function of efflux pumps like ATP-binding cassette (ABC) transporters. researchgate.netiiarjournals.org MD simulations could elucidate the atomic-level details of how α-Hexylcinnamaldehyde partitions into the lipid bilayer, its orientation within the membrane, and how its presence affects the membrane's structural and dynamic properties, thus providing a theoretical basis for the experimentally observed chemosensitizing effects. researchgate.netiiarjournals.org
Computational Approaches for Enzyme Inhibition Studies (e.g., CYP2A6)
Computational docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein, such as an enzyme. google.com This method is valuable for screening potential enzyme inhibitors. google.com
The cytochrome P450 enzyme CYP2A6, which is responsible for metabolizing nicotine, has been a target for inhibition studies involving cinnamaldehyde and its analogs. google.comnih.gov Computational docking has been used to predict the binding affinity of various cinnamaldehyde derivatives to CYP2A6. google.com These studies predicted that while cinnamaldehyde itself is an inhibitor, the potency of its analogs is highly dependent on the substituents. google.comnih.gov Specifically, the models indicated that analogs with large substituents at the alpha position, such as a hexyl group, are expected to be less potent inhibitors of CYP2A6 compared to analogs with smaller substituents. google.com This suggests that the large size of the hexyl group in α-Hexylcinnamaldehyde may sterically hinder its ability to fit optimally within the active site of the CYP2A6 enzyme. google.com
| Enzyme Target | Compound Class | Computational Finding | Source |
|---|---|---|---|
| CYP2A6 | Cinnamaldehyde analogs | Structural analogs with large substituents (e.g., hexyl, amyl) at the alpha position are predicted to be less potent inhibitors. | google.com |
Emerging Research Applications and Future Directions
α-Hexylcinnamaldehyde as a Chemical Probe in Biological Systems Research
α-Hexylcinnamaldehyde is gaining traction as a chemical probe to investigate complex biological processes. Its ability to interact with and modulate biomembranes is a key area of this research. researchgate.netacs.org Studies utilizing biomembrane models, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) multilamellar vesicles (MLVs), have shown that α-hexylcinnamaldehyde can intercalate among phospholipid acyl chains. researchgate.netacs.org This interaction disrupts the packing of the lipid bilayer and decreases its cooperativity, thereby altering membrane permeability. researchgate.netacs.org
This modulation of membrane properties is being explored as a strategy to overcome multidrug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy. researchgate.netacs.orgresearchgate.net The hypothesis is that by altering the cell membrane, α-hexylcinnamaldehyde may enhance the influx and efficacy of anticancer drugs that are otherwise expelled by efflux pumps. iiarjournals.org
Furthermore, its semi-synthetic nature and enhanced chemical stability compared to its parent compound, cinnamaldehyde (B126680), make it a valuable tool for studying the pharmacological properties of this class of molecules. researchgate.netmdpi.com Researchers are using α-hexylcinnamaldehyde to probe the mechanisms of chemosensitization and to identify new strategies for reversing drug resistance in various cell lines. researchgate.netmedchemexpress.comtargetmol.comnih.gov
Integration in Advanced Materials Research (e.g., as a Building Block in Organic Synthesis for New Materials)
The unique chemical structure of α-hexylcinnamaldehyde makes it an attractive candidate for applications in advanced materials research. chemimpex.comchemimpex.com Its potential as a building block in organic synthesis is being investigated for the creation of more complex molecules and novel materials with enhanced properties. chemimpex.comchemimpex.com The presence of a reactive aldehyde group and a modifiable hexyl chain allows for a variety of chemical transformations, leading to the development of innovative derivatives. chemimpex.com
While still an emerging area, the versatility of α-hexylcinnamaldehyde suggests its potential incorporation into polymers or other macromolecular structures. Its aromatic and aliphatic components could impart unique characteristics to new materials. The exploration of α-hexylcinnamaldehyde in this capacity is part of a broader scientific interest in utilizing readily available and well-characterized compounds for novel material applications. chemimpex.com
Biotechnological Production and Biotransformation Studies for Sustainable Synthesis
In response to the growing demand for sustainable and environmentally friendly chemical processes, research is underway to develop biotechnological methods for producing α-hexylcinnamaldehyde. Traditional chemical synthesis often involves harsh catalysts and can generate significant waste. csmcri.res.in
One promising green catalytic route involves the cross-aldol condensation of benzaldehyde (B42025) and n-octanal using a solid base catalyst like hydrotalcite. csmcri.res.in This method offers several advantages, including solvent-free reaction conditions, high conversion rates (over 99%), and excellent selectivity (95-98%). csmcri.res.in The heterogeneous catalyst can be easily recovered and recycled multiple times without a significant loss of activity, making the process more economically and environmentally viable. csmcri.res.in
Furthermore, biotransformation studies are being explored as an alternative to conventional synthesis. These approaches utilize microorganisms or enzymes to carry out specific chemical conversions. While research in this area for α-hexylcinnamaldehyde is still in its early stages, the successful biotechnological production of related compounds like vanillin (B372448) from lignin (B12514952) suggests a promising future for the sustainable synthesis of this valuable fragrance and research chemical. mdpi.com
Unexplored Mechanistic Pathways and Target Identification in Biological Research
While the interaction of α-hexylcinnamaldehyde with cell membranes is a primary focus, researchers are actively investigating other potential biological targets and mechanistic pathways. acs.org Studies have shown that in addition to its effects on membrane permeability, α-hexylcinnamaldehyde may also interfere with the functionality of ATP-binding cassette (ABC) transporters, which are key players in multidrug resistance. researchgate.netiiarjournals.orgnih.gov A rhodamine 123 efflux assay in Caco-2 and CEM/ADR5000 cancer cells indicated that α-hexylcinnamaldehyde could inhibit these efflux pumps, leading to the intracellular accumulation of substances that would normally be expelled. iiarjournals.orgnih.gov
However, the observation that the most significant synergistic effect with the anticancer drug doxorubicin (B1662922) occurred in CCRF-CEM cells, which lack these specific ABC pumps, suggests that non-specific mechanisms, such as the direct alteration of membrane permeability, are also significantly involved in its chemosensitizing effects. iiarjournals.orgnih.gov This highlights the complexity of its biological activity and the need for further research to fully elucidate the various pathways it may influence.
The potential for α-hexylcinnamaldehyde to have antimutagenic properties has also been reported, adding another layer to its biological profile. researchgate.netmedchemexpress.comtargetmol.com Ongoing research aims to systematically identify the molecular targets and biological pathways affected by this compound to better understand its potential therapeutic applications. acs.org
Methodological Advancements in α-Hexylcinnamaldehyde Research
Progress in understanding the properties and applications of α-hexylcinnamaldehyde is closely linked to advancements in analytical techniques and the development of more sophisticated in vitro models.
Improved Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for the detection and quantification of α-hexylcinnamaldehyde, particularly in complex matrices like personal care products. mdpi.com Optimized GC-MS methods have been developed to resolve issues of co-elution with other fragrance allergens and to ensure accurate identification and quantification. mdpi.com These methods are crucial for quality control in industrial applications and for precise measurements in research settings.
In Vitro Model Development: The use of biomembrane models, such as DMPC multilamellar vesicles (MLVs), has been instrumental in studying the interaction of α-hexylcinnamaldehyde with lipid bilayers. researchgate.netacs.org Differential scanning calorimetry (DSC) is a key technique applied to these models to measure the effect of the compound on the thermotropic behavior of the vesicles, providing insights into how it alters membrane structure and fluidity. researchgate.netacs.org These simplified models allow for detailed investigation of the physicochemical interactions that underpin the biological effects of α-hexylcinnamaldehyde. researchgate.net The development of such models is critical for screening and mechanistic studies, reducing the reliance on more complex biological systems in the initial stages of research.
Q & A
Q. What are the key physicochemical properties of alpha-Hexylcinnamaldehyde critical for experimental design?
this compound (CAS 101-86-0) is a volatile organic compound with a molecular formula of C₁₅H₂₀O. Key properties include:
- Density : 0.95 g/mL at 25°C .
- Refractive Index : 1.548–1.552 .
- Solubility : Low water solubility (0.005 g/L at 25°C) but miscible in organic solvents like ethanol .
- Stability : Requires storage at 2–8°C to prevent degradation . These properties inform solvent selection, storage protocols, and analytical methods (e.g., GC-MS or HPLC).
Q. What are the standard synthetic routes for this compound, and how is purity ensured?
The compound is typically synthesized via aldol condensation between hexanal and cinnamaldehyde. Critical purification steps include:
- Distillation : Under reduced pressure (174–176°C at 15 mmHg) to isolate the product .
- Chromatographic validation : Purity (>95%) is confirmed using GC with flame ionization detection, referencing CAS 101-86-0 . Impurities such as unreacted aldehydes or isomers must be quantified to avoid interference in biological assays.
Q. In what life sciences research contexts is this compound commonly applied?
It is used as:
- A fragrance component in studies evaluating allergenic potential .
- A reference compound in toxicology for skin sensitization assays (e.g., guinea pig maximization tests) .
- A model substrate in environmental chemistry to study degradation pathways in aquatic systems .
Advanced Research Questions
Q. What methodological rigor is required when using this compound as a positive control in skin sensitization studies?
In guinea pig maximization tests (OECD Guideline 406), researchers must:
- Validate the test system : Ensure the compound induces a measurable erythema response at 0.5–1% concentrations in acetone/olive oil vehicles .
- Control dosing : Apply 50 µL during induction and challenge phases to avoid systemic toxicity .
- Benchmark results : Compare responses to historical data, as this compound’s sensitization potency is well-documented .
Q. How can contradictions in toxicological data for this compound be resolved?
Discrepancies in sensitization thresholds often arise from:
- Strain variability : Hartley albino guinea pigs show higher sensitivity than other strains .
- Vehicle effects : Acetone/water mixtures may enhance absorption versus oil-based vehicles .
- Dose timing : Delayed challenge phases (e.g., 14 days vs. 7 days post-induction) affect response severity . Meta-analyses should stratify data by these variables to reconcile findings.
Q. What advanced chromatographic techniques optimize this compound quantification in complex matrices?
For fragrance formulations or biological samples:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV); retention time ~12.5 minutes .
- HPLC-PDA : C18 column, mobile phase acetonitrile/water (70:30), detection at 254 nm .
- Calibration : Prepare standards in the matrix (e.g., urine or serum) to account for matrix effects .
Q. How does this compound’s stability under varying storage conditions impact experimental reproducibility?
Degradation studies show:
- Temperature sensitivity : Storage at >8°C accelerates oxidation, forming cinnamic acid derivatives .
- Light exposure : UV radiation induces isomerization, altering allergenic properties . Best practices include aliquoting, argon purging, and periodic purity checks via FT-IR or NMR .
Q. What mechanistic insights explain this compound’s interactions in multi-component fragrance formulations?
Synergistic or antagonistic effects occur due to:
- Chemical reactivity : Reactions with benzyl salicylate or limonene can form adducts, modifying sensitization potential .
- Protein binding : The aldehyde group forms Schiff bases with lysine residues, influencing haptenation in epidermal proteins . Computational modeling (e.g., molecular docking) and in vitro keratinocyte assays are recommended to study these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
